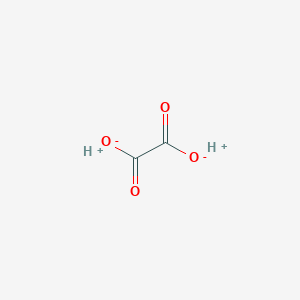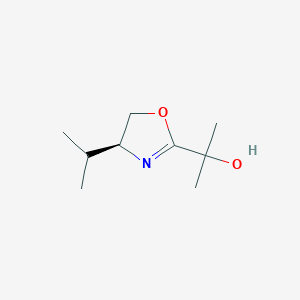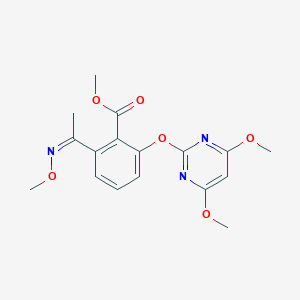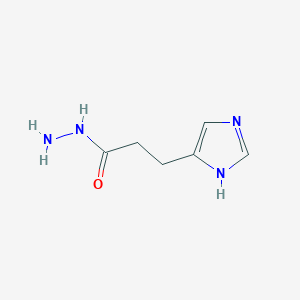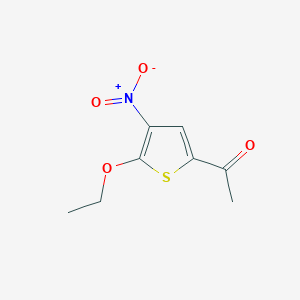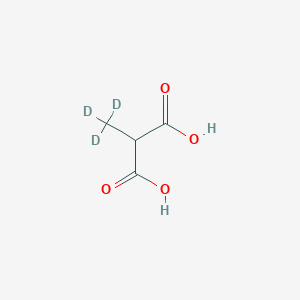
Methyl-d3-malonic acid
概要
説明
Methyl-d3-malonic acid is an isotope labelled derivative of Methylmalonic Acid . It binds with coenzyme A to form methylmalonyl-CoA, which is a metabolic intermediate transformed to succinic acid (SA) by a vitamin B12-dependent catalytic step . It is broadly used as a clinical biomarker of functional vitamin B12 status .
Synthesis Analysis
Typical analysis for Methylmalonic acid (MMA) is performed by gas chromatography-mass spectrometry (GC-MS) with lengthy chromatography and time-consuming derivitization steps . By utilizing Thermo ScientificTM SOLAμTM WAX solid phase extraction (SPE) plates, a fast, reproducible, and reliable method can be created to accurately measure levels of MMA from plasma samples .
Molecular Structure Analysis
The molecular formula of Methyl-d3-malonic acid is CD3CH(CO2H)2 . It has a molecular weight of 121.11 . The InChI string is InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3 .
Chemical Reactions Analysis
Methylmalonic acid, a malonic acid derivative, is a vital intermediate in the metabolism of fat and proteins and plays a key role in energy metabolism . Elevated methylmalonic acid levels can be caused by an inborn error of metabolism leading to methylmalonic aciduria or indicate early vitamin B12 deficiency .
Physical And Chemical Properties Analysis
Methyl-d3-malonic acid is a solid substance . Its melting point is 134-136 °C (lit.) .
科学的研究の応用
Biomarker for Vitamin B12 Deficiency
Methyl-d3-malonic acid: is a critical biomarker in the diagnosis of Vitamin B12 deficiency . The compound accumulates in the blood when there is a lack of Vitamin B12, which is an essential cofactor for the conversion of methylmalonyl-CoA to succinyl-CoA. Elevated levels of this compound can indicate a deficiency, which is vital for early diagnosis and treatment to prevent neurological and cognitive disorders.
Metabolic Studies
As a derivative of malonic acid, Methyl-d3-malonic acid plays a significant role in the metabolism of fats and proteins . It’s used in metabolic studies to understand energy metabolism pathways and can help in researching metabolic disorders such as methylmalonic aciduria.
Reference Material for Mass Spectrometry
In analytical chemistry, particularly in mass spectrometry, Methyl-d3-malonic acid serves as a certified reference material . It’s used to calibrate instruments and validate methods, ensuring the accuracy and precision of measurements, especially in high-throughput analysis of biological samples.
Research on Inborn Errors of Metabolism
Methyl-d3-malonic acid: is used in the study of inborn errors of metabolism. Elevated levels of this compound can be caused by genetic mutations leading to disorders like methylmalonic acidemia, where the body cannot properly process certain fats and proteins .
Isotopic Labeling Studies
The deuterium-labeled form of methylmalonic acid, Methyl-d3-malonic acid , is utilized in isotopic labeling studies to trace metabolic pathways and reactions . This helps in understanding the dynamics of metabolic processes at the molecular level.
作用機序
Target of Action
Methyl-d3-malonic acid, also known as Methylmalonic Acid-d3, is a vital intermediate in the metabolism of fat and proteins . It plays a key role in energy metabolism . The primary targets of Methyl-d3-malonic acid are the enzymes involved in the metabolism of essential amino acids, propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chains .
Mode of Action
Methyl-d3-malonic acid interacts with its targets by participating in various metabolic processes. It is a byproduct of propionate catabolism . It impairs mitochondrial respiration, increases glucose consumption, and downregulates the transcription of mature neuronal markers .
Biochemical Pathways
Methyl-d3-malonic acid is involved in several biochemical pathways. It is a metabolic intermediate in the conversion of propionyl-CoA to succinyl-CoA . This conversion requires vitamin B12 as a cofactor . In the absence of sufficient vitamin B12, there is decreased conversion of L-methylmalonyl-CoA to succinyl-CoA . This leads to an increase in the concentration of D-methylmalonyl CoA, which is converted into Methyl-d3-malonic acid .
Pharmacokinetics
It is known that it can be quantified in plasma using liquid chromatography-tandem mass spectrometry (lc-ms-ms) with electrospray ionization .
Result of Action
The action of Methyl-d3-malonic acid results in various molecular and cellular effects. It impairs mitochondrial respiration, increases glucose consumption, and downregulates the transcription of the mature neuronal markers neuron-specific enolase (ENO2) and synaptophysin (SYP) in neuronally differentiated SH-SY5Y cells . Intrastriatal administration of methylmalonic acid induces neuronal loss in rats .
Action Environment
The action, efficacy, and stability of Methyl-d3-malonic acid can be influenced by various environmental factors. For instance, the presence of vitamin B12 is crucial for the conversion of L-methylmalonyl-CoA to succinyl-CoA . Additionally, the compound’s action can be affected by the metabolic state of the organism, as well as the presence of other metabolites and enzymes .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Methylmalonic acid, a malonic acid derivative, is a vital intermediate in the metabolism of fat and proteins and plays a key role in energy metabolism . Elevated methylmalonic acid levels can be caused by an inborn error of metabolism leading to methylmalonic aciduria or indicate early vitamin B12 deficiency . This suggests that Methyl-d3-malonic acid could be used in future research and clinical applications related to these metabolic processes and conditions.
特性
IUPAC Name |
2-(trideuteriomethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVHBGGAOATLY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445266 | |
| Record name | Methyl-d3-malonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3-malonic acid | |
CAS RN |
42522-59-8 | |
| Record name | Methyl-d3-malonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-d3-malonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Methyl-d3-malonic acid in current research?
A1: Methyl-d3-malonic acid serves as a valuable internal standard in analytical techniques, particularly in quantifying Methylmalonic acid (MMA) levels in biological samples. [, , ] This stable isotope-labeled compound allows for accurate measurement of MMA, a sensitive biomarker for functional vitamin B-12 deficiency. []
Q2: Why is accurate measurement of Methylmalonic acid clinically significant?
A2: Elevated levels of Methylmalonic acid (MMA) in plasma or serum are indicative of intracellular vitamin B-12 deficiency. [] Accurately measuring MMA helps diagnose this deficiency, which is prevalent among the elderly and potentially infants. [] Early detection and treatment of vitamin B-12 deficiency are crucial to prevent severe neurological complications.
Q3: How is Methyl-d3-malonic acid incorporated into analytical methods for Methylmalonic acid quantification?
A3: Methyl-d3-malonic acid is added to the biological sample (e.g., plasma, dried blood spots) during the initial steps of sample preparation. [, ] After extraction and purification, the sample undergoes analysis via techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [, ] The mass difference between Methyl-d3-malonic acid and endogenous Methylmalonic acid allows for their differentiation and quantification, enabling accurate determination of MMA concentrations. []
Q4: What are the advantages of using dried blood spots (DBS) for Methylmalonic acid analysis, and how does Methyl-d3-malonic acid contribute to this method?
A4: Dried blood spots (DBS) offer a less invasive and more convenient alternative to traditional blood sampling, especially for large-scale studies and remote populations. [] Methyl-d3-malonic acid, used as an internal standard in DBS analysis, facilitates accurate MMA quantification from these samples. [] This approach simplifies vitamin B-12 deficiency screening by minimizing sample collection and processing complexities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)


![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

